Hexobendine
Description
Hexobendine (N,N'-dimethyl-N,N'-bis-[3-(3,4,5-trimethoxybenzoxy)propyl]ethylenediamine dihydrochloride) is a polymethylenediamine derivative initially developed as a coronary vasodilator for treating angina pectoris . It increases coronary blood flow in isolated hearts and anesthetized dogs without significantly affecting systemic blood pressure or heart rate at lower doses (0.25 mg/kg in cats) . Key mechanisms include:
- Enhanced adenosine activity: this compound inhibits adenosine uptake, potentiating its vasodilatory and negative chronotropic effects .
- Metabolic modulation: Reduces myocardial metabolic heat production (-0.07 to -0.32°C in cats), improving cardiac efficiency by minimizing energy loss as heat .
- Protection against hypoxia: At 5×10⁻⁶ g/ml, it preserves contractility in isolated rabbit atria during anoxia .
Properties
IUPAC Name |
3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAMFQCSAJCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202302 | |
| Record name | Hexobendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-03-5 | |
| Record name | Hexobendine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexobendine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexobendine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexobendine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HEXOBENDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Two-Step Esterification and Amine Coupling
The most widely reported synthesis of hexobendine involves a two-step process that combines esterification and nucleophilic substitution (Figure 1).
Synthesis of 3-Chloropropyl 3,4,5-Trimethoxybenzoate
In the first step, 3,4,5-trimethoxybenzoyl chloride (1) reacts with 3-chloropropanol (2) in an anhydrous solvent such as dichloromethane or dioxane. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 3-chloropropanol displaces the chloride on the benzoyl chloride. Triethylamine is often added to scavenge HCl, driving the reaction to completion. The product, 3-chloropropyl 3,4,5-trimethoxybenzoate (3), is isolated via vacuum distillation or column chromatography.
Diamine Coupling to Form this compound
The second step involves reacting two equivalents of the ester (3) with one equivalent of 1,2-dimethylethylenediamine (4) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Heating the mixture to 80–100°C for 12–24 hours facilitates nucleophilic displacement of the chloride by the amine groups, forming the bis-ester derivative. The crude product is purified via recrystallization from methanol or ethanol, yielding this compound as a white crystalline solid.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (3:4) | 2:1 | |
| Reaction temperature | 80–100°C | |
| Solvent | DMF, acetonitrile | |
| Yield | Not explicitly reported |
Alkylation-Reduction Pathway with Subsequent Esterification
An alternative route employs alkylation followed by reduction and esterification (Figure 2).
Synthesis of N,N'-Dimethyl-N,N'-bis(3-Hydroxypropyl)ethylenediamine
Methyl acrylate undergoes Michael addition with N,N'-dimethylethylenediamine in methanol at 0–5°C, forming a bis-ester intermediate. This intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield N,N'-dimethyl-N,N'-bis(3-hydroxypropyl)ethylenediamine (Compound A). The reduction step requires careful temperature control (0–25°C) to prevent over-reduction.
Esterification with 3,4,5-Trimethoxybenzoyl Chloride
Compound A reacts with 3,4,5-trimethoxybenzoyl chloride in anhydrous dioxane under nitrogen atmosphere. Pyridine is added to neutralize HCl, facilitating ester bond formation. After refluxing at 100°C for 3 hours, the solvent is evaporated, and the residue is treated with ethyl acetate and sodium carbonate. The organic layer is dried and concentrated to yield the free base of this compound. Conversion to the dihydrochloride salt is achieved by bubbling HCl gas through an ethereal solution, followed by recrystallization from methanol-ether.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reduction agent | LiAlH4 in THF | |
| Esterification solvent | Dioxane | |
| Reaction temperature | 100°C (reflux) | |
| Yield of free base | 86% | |
| Melting point (dihydrochloride) | 170–174°C |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The two-step esterification method (Section 1) avoids the use of LiAlH4, making it safer and more scalable for industrial production. However, the alkylation-reduction pathway (Section 2) offers higher yields (86% for the free base), albeit with additional purification steps.
Critical Data Tables
Table 1. Physicochemical Properties of this compound and Its Salts
Table 2. Reaction Conditions for Key Steps
Chemical Reactions Analysis
Types of Reactions
Hexobendine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Hexobendine dihydrochloride has the molecular formula and acts as a vasodilator by inhibiting the reuptake of adenosine. This mechanism enhances myocardial blood flow, particularly beneficial for patients with conditions like angina pectoris. Unlike traditional vasodilators that primarily rely on nitric oxide release, this compound's unique action on adenosine pathways may offer additional therapeutic benefits in specific patient populations .
Clinical Applications
This compound has several clinical applications, particularly related to its effects on cardiovascular health:
- Angina Pectoris Treatment : this compound is primarily used to alleviate symptoms associated with angina pectoris by improving blood flow to the heart muscle .
- Neuroprotective Effects : Research indicates potential neuroprotective properties due to enhanced cerebral blood flow, which may be beneficial in conditions like ischemic strokes .
- Muscle Function Enhancement : Some studies suggest that this compound might improve muscle strength and fatigue resistance in animal models, indicating possible applications in neuromuscular disorders.
Vascular Effects
Research has demonstrated that this compound significantly increases myocardial blood flow without adversely affecting cardiac contractility or systemic arterial blood pressure. In studies involving anesthetized cats, doses of 0.25 mg/kg led to marked increases in myocardial blood flow and decreased myocardial metabolic heat production . Higher doses resulted in decreased systemic arterial pressure, indicating a complex interaction with cardiovascular dynamics.
Cognitive and Behavioral Studies
Experimental studies have explored the effects of this compound on cognitive functions. A notable study indicated improvements in focal attention and reactive behavior under stress conditions among female subjects, suggesting potential applications in enhancing cognitive performance during stressful situations .
Comparative Analysis with Other Vasodilators
This compound's unique mechanism distinguishes it from other vasodilators. The following table summarizes its comparison with similar compounds:
| Compound Name | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Adenosine | Acts directly on adenosine receptors | Antiarrhythmic | Rapidly induces vasodilation |
| Nitroglycerin | Releases nitric oxide | Angina pectoris | Fast-acting; used in acute settings |
| Isosorbide Dinitrate | Releases nitric oxide | Chronic angina | Long-acting; used for prevention |
| This compound Dihydrochloride | Inhibits adenosine uptake | Angina pectoris | Unique dual action on both coronary and cerebral arteries |
Ongoing Research and Future Directions
While this compound has established clinical applications, ongoing research aims to clarify its broader therapeutic potential. Studies are investigating its effects on:
- Glucose Metabolism : Initial findings suggest possible roles in lowering glucose levels, warranting further investigation into its metabolic effects.
- Cognitive Function : Continued exploration into how this compound may enhance cognitive performance under stress could open new avenues for treatment in psychological and neurological conditions.
Mechanism of Action
Hexobendine exerts its effects by inhibiting the reuptake of adenosine, a nucleoside that plays a crucial role in various physiological processes. By preventing the reabsorption of adenosine, this compound increases its concentration in the bloodstream. Adenosine then binds to its receptors on blood vessels, causing them to dilate and improve blood flow. This mechanism is particularly beneficial in conditions like angina pectoris, where improved blood flow can alleviate symptoms .
Comparison with Similar Compounds
Amyl Nitrite
This compound’s sustained coronary flow enhancement and metabolic efficiency improvements contrast with Amyl Nitrite’s transient action and systemic side effects .
Propranolol and H56/28 (Beta-Blockers)
This compound avoids β-blocker-induced bradycardia while achieving comparable oxygen demand reduction through metabolic modulation .
Adenosine
This compound enhances adenosine’s coronary vasodilation (e.g., 15–40% flow increase in dogs) while mitigating its rapid degradation and systemic side effects .
Dipyridamole and Dilazep
This compound’s broader action on cerebral circulation and rheology (improving erythrocyte flexibility) differentiates it from Dipyridamole, which primarily targets coronary flow .
Papaverine
This compound’s dual coronary-cerebral efficacy and favorable safety profile make it preferable for patients with comorbid vascular conditions .
Pentoxifylline
This compound’s unique ability to improve erythrocyte flexibility addresses microcirculatory impairments, a limitation of Pentoxifylline .
Key Research Findings
- Myocardial Efficiency : this compound reduces metabolic heat production by 0.15°C (avg) in cats, improving energy utilization without altering oxygen consumption .
- Adenosine Synergy: Augments adenosine’s coronary effects by inhibiting uptake (e.g., 40% flow increase in dogs) while avoiding systemic hypotension .
Biological Activity
Hexobendine, a compound known for its vasodilatory properties, has been the subject of various studies examining its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.
This compound, specifically in its dihydrochloride form, has the molecular formula . It is primarily recognized for its ability to act as a vasodilator, enhancing blood flow in specific vascular beds while exhibiting minimal effects on heart rate and systemic arterial pressure .
-
Vasodilation :
- This compound facilitates the dilation of cerebral and coronary arteries, significantly increasing myocardial blood flow. This effect is particularly beneficial for patients with conditions such as angina pectoris, where improved oxygen delivery to the heart is crucial .
- Studies have indicated that this compound enhances the effects of adenosine, a known vasodilator, further potentiating coronary vasodilation during cardiac stimulation .
-
Impact on Myocardial Function :
- Research involving anesthetized cats demonstrated that this compound increases myocardial blood flow without significantly altering cardiac contractility or systemic blood pressure at lower doses. However, higher doses may lead to decreased contractility and increased left ventricular end-diastolic pressure .
-
Neuromuscular Effects :
- Preliminary studies suggest that this compound may influence neuromuscular function, potentially improving muscle strength and resistance to fatigue in animal models. The exact mechanisms remain under investigation.
Research Findings and Case Studies
The following table summarizes key findings from various studies on this compound:
Potential Therapeutic Applications
This compound's vasodilatory properties suggest potential applications in treating cardiovascular conditions. Its ability to enhance blood flow could be beneficial in managing angina pectoris and possibly other ischemic heart diseases. Furthermore, ongoing research into its neuroprotective effects may open avenues for treating conditions related to impaired cerebral blood flow .
Q & A
Q. How does hexobendine affect myocardial blood flow (MBF) in experimental models, and what validated protocols exist for measuring this effect?
this compound induces a near-doubling of myocardial blood flow (from 4.8 ± 0.9 to 9.5 ± 2.6 conductivity increment units ×10⁻⁴) in canine models, as demonstrated by controlled intravenous administration. Key methodologies include:
Q. What experimental evidence supports this compound’s role as an adenosine uptake inhibitor?
In vitro studies using human lung fragments show this compound (5 μM) inhibits adenosine uptake, enhancing extracellular adenosine levels. Methodological steps:
- Preincubation : 15-minute pre-treatment with this compound to block uptake transporters.
- Co-administration : Combine with adenosine receptor agonists (e.g., NECA) to isolate uptake effects.
- Quantification : Measure histamine/SRS-A release inhibition via radioimmunoassays .
Q. What are the standard protocols for evaluating this compound’s antiplatelet effects in cardiovascular research?
this compound’s HCl salt is used in platelet aggregation assays:
- In vitro setup : Use platelet-rich plasma (PRP) treated with 10–50 μM this compound.
- Agonist challenge : Induce aggregation with ADP or collagen.
- Measurement : Optical aggregometry to quantify inhibition rates .
Advanced Research Questions
Q. How can researchers design experiments to assess this compound’s impact on regional cerebral blood flow (rCBF) in post-stroke models?
A 1972 clinical study on stroke patients used:
Q. How can contradictions in this compound’s effects on vascular resistance across studies be resolved?
Discrepancies (e.g., 41% reduction in vascular resistance in canines vs. minimal changes in primates) may stem from:
Q. What methodological considerations are critical for integrating this compound with other adenosine modulators in neuropharmacological studies?
Co-administration with dipyridamole (5 μM) requires:
- Temporal sequencing : Preincubate this compound 10 minutes prior to dipyridamole to avoid competitive uptake inhibition.
- Receptor profiling : Use selective antagonists (e.g., xanthines) to distinguish A₁ vs. A₂ receptor contributions.
- Functional assays : Electrophysiological recordings (e.g., fEPSP in hippocampal slices) to assess synaptic modulation .
Q. How should long-term cerebrovascular studies of this compound be structured to account for cumulative effects?
A phased approach is recommended:
- Acute phase : Single-dose IV trials with immediate rCBF and ECG monitoring.
- Chronic phase : Oral administration (5 mg/kg/day) over 4–6 weeks in rodent models.
- Outcome metrics : Histopathological analysis for microvascular integrity and MRI for perfusion mapping .
Data Contradiction Analysis
Q. Why do some studies report minimal heart rate changes with this compound, while others suggest indirect chronotropic effects?
- Dosage dependency : Lower doses (≤0.5 mg/kg) show negligible heart rate changes, while higher doses (≥1.0 mg/kg) may trigger reflex tachycardia via baroreceptor activation.
- Model variability : Anesthetized vs. conscious models exhibit differing autonomic responses.
- Data normalization : Express heart rate as % change from baseline to harmonize cross-study comparisons .
Methodological Best Practices
- Reproducibility : Adhere to species-specific dosing (e.g., 0.5 mg/kg IV in dogs, 10 mg in humans) and validate purity via HPLC .
- Ethical compliance : For human trials, align with IRB protocols for stroke patient selection (e.g., NIHSS ≥5, exclusion of hypotension) .
- Data reporting : Use standardized units (e.g., conductivity increment units for MBF, mm Hg for MBP) and disclose variability ranges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
